Steviolbioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

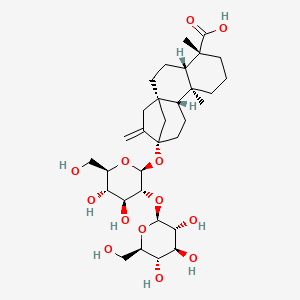

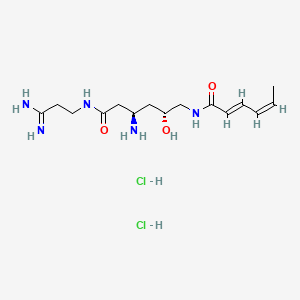

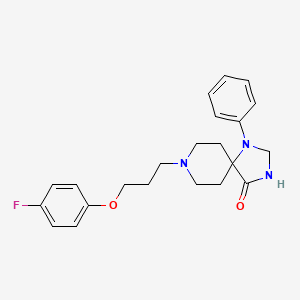

Steviolbioside is a beta-D-glucoside that is steviolmonoside in which the hydroxy group at position 2 of the glucoside moiety has been converted into its beta-D-glucoside . It has a role as a sweetening agent, a plant metabolite, and an antitubercular agent . It is a natural product found in Stevia rebaudiana .

Synthesis Analysis

This compound was synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1 H NMR and 13 C NMR) spectroscopy . The transformation of KO and KAH will provide technical support to further synthesize SGs .Molecular Structure Analysis

The structure of the desired product (this compound, 2) was characterized by spectroscopic analysis, IR, 1 H-NMR, 13 C-NMR, and elemental analysis .Chemical Reactions Analysis

The mass spectra of a series of stevioside analogues including the amide and dimer compounds of steviol, isosteviol, and this compound were examined .Physical and Chemical Properties Analysis

This compound was characterized by infrared, nuclear magnetic resonance (1 H NMR and 13 C NMR) spectroscopy. It was stable in neutral or acidic aqueous solutions maintained at 100 °C for 2 h .Scientific Research Applications

1. Steviolbioside Production

This compound is a terpenoid with biological activity, derived from hydrolysis of stevioside. A study by Xia Yongmei (2013) demonstrated the preparation of this compound catalyzed by β-galactosidase, achieving a high yield under optimal conditions (Xia Yongmei, 2013).

2. Antituberculosis Activity

This compound has exhibited moderate antituberculosis activity against M. tuberculosis strain H37RV in vitro. This finding suggests potential uses in developing antituberculosis drugs (Sharipova et al., 2011).

3. Anticancer Potential

A study in 2016 found that this compound presented higher cytotoxicity on human normal cells than stevioside. It also showed notable inhibition on several human cancer cell lines, including human breast cancer cells, making it a potential remedy for human breast cancer (Jun-ming Chen et al., 2016).

4. Antimicrobial Properties

This compound has shown selective bacteriostatic and bactericidal activity against S. aureus ATCC 209p, with an activity comparable to the antibiotic chloramphenicol. This indicates its potential as an antimicrobial agent (Sharipova et al., 2017).

5. Hypoglycemic Effects

Research has indicated that this compound exhibits hypoglycemic effects, potentially useful in the design of new compounds for diabetes management (Sharipova et al., 2009).

6. Sweetener Applications

This compound is also a natural sweetener and has been studied for its applications in food processing. Its stability under various conditions and potential transformation products have been investigated, contributing to its use in the food industry (Typek et al., 2020).

Mechanism of Action

Target of Action

Steviolbioside is a natural sweetener and a secondary metabolite of the plant Stevia rebaudiana . It has been used in trials studying the treatment of HIV-1 Infection . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 . Therefore, these cells can be considered as the primary targets of this compound.

Mode of Action

It is known that stevioside, a related compound, stimulates insulin secretion and increases insulin sensitivity due to gluconeogenesis retardation caused by a decrease in phosphoenol pyruvate carboxy kinase (pepck) gene expression in the rat liver

Biochemical Pathways

This compound is a part of the steviol glycosides, which are diterpenoids . The biosynthesis of steviol glycosides shares several steps with the gibberellin biosynthetic pathway, leading to the conversion of GGPP by protonation initiated cyclization to ent-copalyl diphosphate (CDP) by CDP synthase (CPS) .

Pharmacokinetics

Studies regarding once and repeated use of steviol glycosides have been evaluated in humans . The entire steviol glycosides got incompletely absorbed when administered orally but got hydrolyzed to steviol in the colon .

Result of Action

This compound has been found to exhibit interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of steviol glycosides in Stevia rebaudiana plants can be affected by different nitrogen sources and plant growth regulators . Moreover, Stevia enhances the taste of food, helps digestion, weight loss, has antioxidant and antimicrobial action, prevents tooth decay among diabetics and healthy people who care about their health .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

Steviolbioside interacts with various enzymes, proteins, and other biomolecules. It is synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1H NMR and 13C NMR) spectroscopy . The nature of these interactions is largely based on hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability in neutral or acidic aqueous solutions maintained at 100 °C for 2 hours

Properties

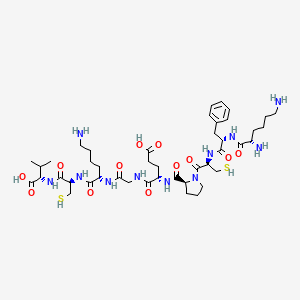

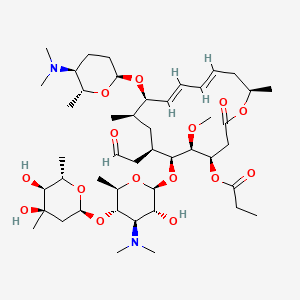

| { "Design of the Synthesis Pathway": "The synthesis pathway of Steviolbioside involves the conversion of Stevioside to Steviol, followed by the addition of glucose to form Steviolbioside.", "Starting Materials": [ "Stevioside", "Glucose", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Stevioside is hydrolyzed to Steviol by refluxing with acetic acid and water", "Steviol is dissolved in methanol and reacted with glucose in the presence of sodium hydroxide to form Steviolbioside", "The resulting mixture is filtered, and the solid is washed with methanol and dried to obtain pure Steviolbioside" ] } | |

CAS No. |

41093-60-1 |

Molecular Formula |

C32H50O13 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31+,32-/m1/s1 |

InChI Key |

OMHUCGDTACNQEX-QEBBIIKSSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O |

SMILES |

C=C([C@@](CC1)(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4)C[C@@]54CC[C@]6([H])[C@@](C(O)=O)(C)CCC[C@@]6(C)[C@@]51[H] |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O |

Appearance |

Solid powder |

| 41093-60-1 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

steviolbioside steviolbioside, potassium salt steviolbioside, sodium salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

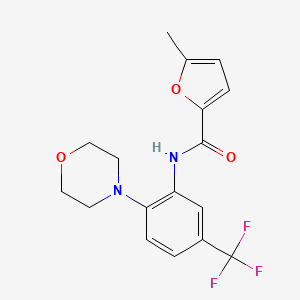

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)

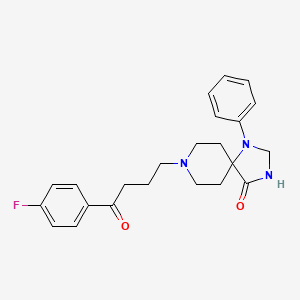

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)